molecular formula C7H6ClF5OS B1458086 2-Chloro-5-(pentafluorosulfur)benzyl alcohol CAS No. 1373920-80-9

2-Chloro-5-(pentafluorosulfur)benzyl alcohol

Cat. No.: B1458086
CAS No.: 1373920-80-9
M. Wt: 268.63 g/mol
InChI Key: YRZHFWSMRASOIL-UHFFFAOYSA-N
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Description

2-Chloro-5-(pentafluorosulfur)benzyl alcohol is a chemical compound used in various fields of research . It is often used as a reference standard for pharmaceutical testing .

Scientific Research Applications

  • Catalysis and Chemical Reactions : Research has shown the relevance of compounds like benzyl alcohol in the preparation of catalysts, such as vanadium-phosphorus oxide catalysts, which are used in various chemical reactions (O'connor & Hodnett, 1988). Also, benzyl alcohols have been utilized in chemoselective chlorination methods under neutral conditions, demonstrating their importance in organic and medicinal chemistry (Sun et al., 2008).

  • Synthesis of Derivatives : The synthesis of various derivatives using benzyl alcohols has been explored. For instance, the synthesis and reactivity of benzylation compounds, indicating the versatility of benzyl alcohols in organic synthesis (Poon & Dudley, 2006). Additionally, the preparation of hyperbranched polyfluorinated benzyl ether polymers demonstrates the adaptability of benzyl alcohols in polymer chemistry (Mueller et al., 1998).

  • Oxidation Processes : Benzyl alcohols are involved in oxidation processes, such as the oxidation of hydrocarbons using aqueous platinum salts (Labinger et al., 1993) and the oxidation of benzyl alcohol to benzaldehyde, which is significant in various industrial applications (Sharma et al., 2012).

  • Chemical Analysis and Characterization : Studies have also focused on the gas chromatographic analysis of benzyl alcohols and their derivatives, highlighting the importance of these compounds in analytical chemistry (Korhonen, 1986).

  • Pharmacological Research : While excluding direct drug use and dosage information, it's noteworthy that substituted benzyl alcohols have been explored for their antibacterial and antifungal properties, indicating potential pharmacological applications (Carter et al., 1958).

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pentafluorosulfur)benzyl alcohol is not specified in the search results. The compound is used in research and as a reference standard in pharmaceutical testing , but its specific biological or chemical activity is not mentioned.

Safety and Hazards

The safety data sheet for Benzyl alcohol, a related compound, indicates that it is harmful if swallowed or inhaled and causes serious eye irritation . It’s reasonable to assume that 2-Chloro-5-(pentafluorosulfur)benzyl alcohol may have similar hazards, but specific data is not available from the search results.

Properties

IUPAC Name

[2-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF5OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZHFWSMRASOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166354
Record name Sulfur, [4-chloro-3-(hydroxymethyl)phenyl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-80-9
Record name Sulfur, [4-chloro-3-(hydroxymethyl)phenyl]pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, [4-chloro-3-(hydroxymethyl)phenyl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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